molecular formula C12H6N4O5 B5091871 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one

1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B5091871
M. Wt: 286.20 g/mol
InChI Key: JVJPGKWTTUJPCN-UHFFFAOYSA-N
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Description

1,3-Dinitro-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound characterized by its intricate molecular structure It belongs to the quinazoline family, which consists of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the sequential C–N Buchwald–Hartwig coupling followed by pyridine dearomatization. The reaction conditions often require the use of palladium catalysts and strong bases to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dinitro-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of Pyrido[2,1-b]quinazolin-11-ones and Dipyrido1,2-a:2',3'-d .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed:

Scientific Research Applications

1,3-Dinitro-11H-pyrido[2,1-b]quinazolin-11-one has found applications in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of other complex molecules. Its reactivity makes it valuable for constructing diverse chemical structures.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for drug development.

  • Medicine: The compound's biological activity suggests potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in various industrial processes, such as the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding its mechanism of action is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

1,3-Dinitro-11H-pyrido[2,1-b]quinazolin-11-one is compared with other similar compounds, such as 1,2,3,4,6,7,8,9-octahydro-11H-pyrido[2,1-b]quinazolin-11-one and other dinitroquinazolines. These compounds share structural similarities but differ in their functional groups and reactivity. The unique properties of this compound make it distinct and valuable for specific applications.

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Properties

IUPAC Name

1,3-dinitropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5/c17-12-11-8(13-10-3-1-2-4-14(10)12)5-7(15(18)19)6-9(11)16(20)21/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPGKWTTUJPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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